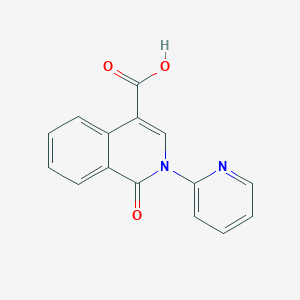
1-Oxo-2-(pyridin-2-yl)-1,2-dihydroisoquinoline-4-carboxylic acid
説明
1-Oxo-2-(pyridin-2-yl)-1,2-dihydroisoquinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C15H10N2O3 and its molecular weight is 266.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-Oxo-2-(pyridin-2-yl)-1,2-dihydroisoquinoline-4-carboxylic acid (C15H10N2O3) is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, synthesis, and various biological activities, including antibacterial and antiviral effects.
The compound features a complex molecular structure characterized by the following properties:
| Property | Value |
|---|---|
| Chemical Formula | C15H10N2O3 |
| Molecular Weight | 266.26 g/mol |
| IUPAC Name | 1-oxo-2-pyridin-2-ylisoquinoline-4-carboxylic acid |
| PubChem CID | 60176510 |
| Appearance | Powder |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, often starting from simpler isoquinoline derivatives. The synthetic routes may include condensation reactions followed by cyclization and functional group modifications to achieve the desired structure.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of compounds related to the isoquinoline scaffold. For example, derivatives of 4-hydroxy-2-oxo-1,2-dihydroquinoline have demonstrated moderate antibacterial activity against various strains. The minimum inhibitory concentration (MIC) assays indicate that some derivatives exhibit promising antibacterial effects, although specific data for this compound remains limited .
Antiviral Activity
The compound's structural similarity to known antiviral agents suggests potential efficacy against viral infections. For instance, related compounds have been evaluated as inhibitors of hepatitis C NS5B polymerase, showing moderate inhibitory potency (IC₅₀ values around 5.9 μM) and antiviral activity in cell-based assays . Although direct studies on this compound are sparse, its analogs indicate a promising direction for further research.
Case Studies
Several case studies have explored the biological activities of isoquinoline derivatives:
- Antibacterial Study : A study involving various isoquinoline derivatives showed that modifications could enhance their antibacterial properties. Compounds with specific substitutions on the isoquinoline ring exhibited significant activity against resistant bacterial strains .
- Antiviral Research : Research on similar compounds targeting HIV and hepatitis C has demonstrated that structural modifications can lead to enhanced antiviral efficacy. Compounds designed to mimic pyrophosphate showed promising results in inhibiting viral polymerases .
科学的研究の応用
Medicinal Chemistry Applications
1-Oxo-2-(pyridin-2-yl)-1,2-dihydroisoquinoline-4-carboxylic acid has been explored for its potential as an inhibitor in various biochemical pathways. Its applications include:
1. Cancer Therapy
- The compound has been investigated for its ability to inhibit mutant forms of isocitrate dehydrogenase (IDH1), which are implicated in several cancers, including acute myeloid leukemia (AML) and low-grade gliomas. In studies, it demonstrated promising inhibitory activity against the R132H and R132C mutations of IDH1, with IC50 values indicating effective concentration levels for therapeutic use .
2. Neurological Disorders
- Research has suggested that compounds related to this structure may influence neuroprotective pathways, potentially offering therapeutic avenues for conditions such as Alzheimer’s disease. The interaction with neuroreceptors and modulation of neuroinflammatory responses are areas of ongoing investigation.
Synthetic Pathways
The synthesis of this compound can be achieved through various methods involving multi-component reactions. One efficient synthetic route involves a one-pot reaction that combines different precursors under specific conditions to yield the desired product with high purity and yield .
Case Studies
Several studies have documented the efficacy and potential applications of this compound:
特性
IUPAC Name |
1-oxo-2-pyridin-2-ylisoquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3/c18-14-11-6-2-1-5-10(11)12(15(19)20)9-17(14)13-7-3-4-8-16-13/h1-9H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCWFJGFEMREAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN(C2=O)C3=CC=CC=N3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















